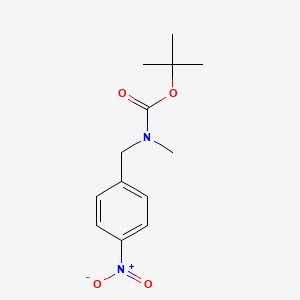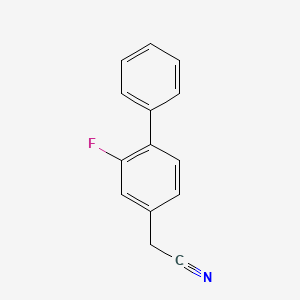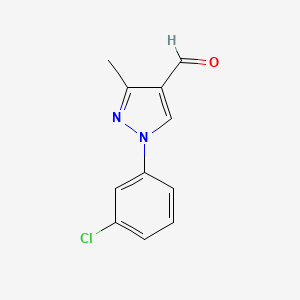
Tert-butyl 4-nitrobenzylmethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-nitrobenzylmethylcarbamate is an organic compound with the molecular formula C13H18N2O4 It is a derivative of carbamic acid and is characterized by the presence of a nitrobenzyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-nitrobenzylmethylcarbamate typically involves the reaction of 4-nitrobenzyl chloride with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-nitrobenzylmethylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-aminobenzyl carbamate.
Substitution: Substituted carbamates.
Hydrolysis: 4-nitrobenzyl alcohol and tert-butyl carbamate.
Scientific Research Applications
Tert-butyl 4-nitrobenzylmethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-butyl 4-nitrobenzylmethylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the active carbamate, which can interact with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-nitrobenzylcarbamate
- tert-Butyl 4-aminobenzylcarbamate
- tert-Butyl 4-cyanomethylbenzylcarbamate
Uniqueness
Tert-butyl 4-nitrobenzylmethylcarbamate is unique due to the presence of both a nitro group and a tert-butyl ester group.
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(4-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14(4)9-10-5-7-11(8-6-10)15(17)18/h5-8H,9H2,1-4H3 |
InChI Key |
QKSNGDCSRYEOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,5R)-2,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B8514681.png)





![4-[2-(3,4-Diaminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene-1,2-diamine](/img/structure/B8514712.png)





